PI3Kβ Isoform Selectivity Over PI3Kα: A 4.8-fold Preference Differentiates This Compound from Pan-PI3K Inhibitors
The compound exhibits a Ki of 41 nM for PI3Kβ and 199 nM for PI3Kα, yielding a 4.8-fold β/α selectivity [1]. In contrast, the pan-PI3K clinical candidate pictilisib (GDC-0941) shows an inverted preference: PI3Kα IC50 3 nM, PI3Kβ IC50 33 nM (11-fold α/β selectivity) [2]. The target compound thus provides a distinct, PI3Kβ-favoring profile.
| Evidence Dimension | PI3K isoform selectivity (Ki/IC50 ratio) |
|---|---|
| Target Compound Data | PI3Kβ Ki 41 nM, PI3Kα Ki 199 nM; β/α ratio 4.8 |
| Comparator Or Baseline | Pictilisib (GDC-0941): PI3Kα IC50 3 nM, PI3Kβ IC50 33 nM; α/β ratio 11 |
| Quantified Difference | Target compound favors PI3Kβ by 4.8-fold; pictilisib favors PI3Kα by 11-fold—a 53-fold difference in selectivity directionality |
| Conditions | AlphaScreen kinase assay (target); fluorescence polarization (pictilisib) |
Why This Matters
Enables studies where PI3Kβ activity must be inhibited while sparing PI3Kα-dependent processes, unlike pan-inhibitors.
- [1] BindingDB entry for CHEMBL2165011 (US8772480, 215). Ki values: PI3Kβ 41 nM, PI3Kδ 63 nM, PI3Kγ 110 nM, PI3Kα 199 nM. View Source
- [2] Folkes, A.J., et al. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3K for the treatment of cancer. Journal of Medicinal Chemistry, 2008, 51, 5522-5532. View Source
